molecular formula C8H14F3NO3 B2789598 tert-Butyl (R)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate CAS No. 1393524-03-2

tert-Butyl (R)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate

Cat. No.: B2789598
CAS No.: 1393524-03-2
M. Wt: 229.199
InChI Key: RTJICTSWXPIQIQ-RXMQYKEDSA-N
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Description

tert-Butyl (R)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate is a chemical compound with a unique structure that includes a tert-butyl group, a trifluoromethyl group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R)-2,2,2-trifluoro-1-(hydroxymethyl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable trifluoromethylating agent under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (R)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield trifluoroacetaldehyde or trifluoroacetic acid, while reduction can produce trifluoroethanol.

Scientific Research Applications

tert-Butyl (R)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1R)-2,2,2-trifluoro-1-(hydroxymethyl)ethylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-5(4-13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJICTSWXPIQIQ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393524-03-2
Record name tert-butyl N-[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate
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